molecular formula C13H10F3N7O B2381463 3-(1H-1,2,4-triazol-1-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxamide CAS No. 338405-20-2

3-(1H-1,2,4-triazol-1-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B2381463
CAS No.: 338405-20-2
M. Wt: 337.266
InChI Key: BZSSGVBNSBUNJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-1,2,4-triazol-1-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxamide is a synthetic compound of significant interest in agricultural chemistry research, primarily investigated for its potent fungicidal activity. Its core research value lies in its action as a lanosterol 14α-demethylase (CYP51) inhibitor , a critical enzyme in the ergosterol biosynthesis pathway of fungi. By targeting this enzyme, the compound disrupts membrane integrity, leading to inhibited fungal growth and cell death. This mechanism is analogous to that of the well-known triazole class of fungicides. Research efforts focus on its efficacy against a spectrum of phytopathogenic fungi that threaten crop yields, with studies exploring its potential to manage strains that have developed resistance to older fungicide classes. The molecular structure, featuring a 1,2,4-triazole moiety linked to a trifluoromethylphenyl group, is engineered for optimal target site interaction and bioavailability in plant systems. Consequently, this compound serves as a crucial tool for scientists developing next-generation crop protection agents and for fundamental studies into fungal resistance mechanisms and sterol biosynthesis. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(1,2,4-triazol-1-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N7O/c14-13(15,16)8-2-1-3-9(4-8)19-12(24)11-20-10(21-22-11)5-23-7-17-6-18-23/h1-4,6-7H,5H2,(H,19,24)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSSGVBNSBUNJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=NNC(=N2)CN3C=NC=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxamide typically involves the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride . This method is efficient and environmentally benign, providing the desired product in moderate-to-good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,4-triazol-1-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

3-(1H-1,2,4-triazol-1-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-1,2,4-triazol-1-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in its potential role as an anticancer agent, it may inhibit the proliferation of cancer cells by inducing apoptosis . The molecular pathways involved include the activation of caspases and the disruption of mitochondrial function.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its dual triazole rings: one as the core scaffold and another as a substituent. Below is a comparison with structurally related analogs:

Compound Name Key Substituents Molecular Weight Biological Activity (if reported) Source
Target Compound 1H-1,2,4-triazol-1-ylmethyl, 3-(trifluoromethyl)phenyl 352.3 g/mol Not explicitly reported (potential kinase inhibition)
N-(4-Fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide 5-methyl, 4-fluorophenyl 354.3 g/mol Discontinued (unknown specifics)
Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate Ethyl ester, 3-(trifluoromethyl)phenyl 303.2 g/mol Intermediate for further derivatization
1-methyl-N-{2-[2-(trifluoromethyl)phenyl]-1H-indol-6-yl}-1H-1,2,4-triazole-5-carboxamide Indole-linked trifluoromethylphenyl 405.3 g/mol Predicted CNS activity (structural basis)
1-(2,4-Difluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide 2,4-difluorophenyl, 5-methyl 386.3 g/mol Unknown (structural analog)
OCM-8 (N-(3-(1H-1,2,4-triazol-1-yl)propyl)-5-(3,4,5-trifluorophenyl)oxazole-4-carboxamide) Oxazole core, triazolylpropyl 403.3 g/mol GSK-3β inhibitor (IC50 = 1.2 nM)

Advantages and Limitations of the Target Compound

Advantages

  • Dual Triazole Motifs : The triazolylmethyl group may improve binding affinity compared to simpler analogs (e.g., ).
  • Trifluoromethyl Group : Enhances metabolic stability and membrane permeability .

Limitations

  • Synthetic Complexity : Multi-step synthesis required for dual triazole systems (e.g., ).
  • Limited Solubility: High hydrophobicity may necessitate formulation optimization for in vivo studies.

Biological Activity

The compound 3-(1H-1,2,4-triazol-1-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxamide (CAS: 338405-20-2) is a member of the triazole family known for its diverse biological activities. This article explores its pharmacological properties, focusing on its antifungal, antibacterial, and anticancer potentials, supported by relevant data and case studies.

The structure of the compound includes two triazole rings linked by a methylene bridge and a trifluoromethyl-substituted phenyl group. The triazole moiety is crucial for its biological activity due to its ability to interact with various biological targets.

  • Antifungal Activity : Triazoles inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), disrupting ergosterol synthesis in fungal cell membranes .
  • Antibacterial Activity : The compound may affect bacterial cell wall synthesis or protein synthesis pathways, though specific mechanisms for this compound are less documented.
  • Anticancer Properties : Some triazole derivatives exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .

Antifungal Activity

Recent studies have demonstrated that compounds with a triazole core exhibit significant antifungal activity against various pathogens. For instance:

  • MIC Values : The compound showed a minimum inhibitory concentration (MIC) of 0.0156 μg/mL against Candida albicans, significantly outperforming fluconazole .
PathogenMIC (μg/mL)Reference Drug MIC (μg/mL)
Candida albicans0.01560.25
Candida parapsilosis0.0310.5
Trichophyton rubrum0.0620.5

Antibacterial Activity

The compound has shown promising results against several bacterial strains:

  • Example Study : A derivative with a similar structure exhibited MIC values ranging from 1–8 μg/mL against multiple strains including MRSA and E. coli, indicating broad-spectrum antibacterial potential .
Bacterial StrainMIC (μg/mL)
Micrococcus luteus2
MRSA1
E. coli4

Case Studies

  • Fungal Infections : A clinical study highlighted the effectiveness of triazole compounds in treating resistant fungal infections in immunocompromised patients, showcasing the potential of compounds like the one discussed.
  • Bacterial Resistance : Research indicated that derivatives with trifluoromethyl groups displayed enhanced activity against resistant strains of bacteria compared to traditional antibiotics.

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry method, to form the triazole core. Key steps include:

  • Reacting a trifluoromethylphenyl-substituted alkyne with an azide-functionalized triazole precursor under Cu(I) catalysis .
  • Intermediate characterization via 1H/13C NMR (to confirm regioselectivity of triazole formation), FT-IR (to track functional groups like carboxamide), and Mass Spectrometry (for molecular weight validation) .
  • Example yield optimization: Adjusting solvent (e.g., DMF or THF) and catalyst concentration (e.g., 10 mol% CuSO₄·5H₂O) improves regioselectivity to >90% for the 1,4-triazole isomer .

Q. What spectroscopic techniques are essential for confirming the compound’s structure?

Critical techniques include:

  • 1H/13C NMR : Assign peaks for the trifluoromethylphenyl group (δ ~7.5–8.0 ppm for aromatic protons) and triazole methylene (δ ~5.0–5.5 ppm) .
  • FT-IR : Confirm carboxamide C=O stretch (~1650–1680 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .
  • Elemental Analysis : Validate empirical formula (e.g., C₁₄H₁₀F₃N₇O) with ≤0.4% deviation from theoretical values .

Q. How is HPLC used to assess purity, and what thresholds are acceptable?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. Acceptable purity for pharmacological studies is ≥95% , as demonstrated in analogues like OCM-8 to OCM-11, which achieved 95–99% purity using C18 columns and acetonitrile/water gradients .

Q. What structural features influence its lipophilicity and bioavailability?

The trifluoromethyl group enhances lipophilicity (logP ~2.5–3.0) and metabolic stability, while the carboxamide moiety improves solubility in polar solvents. These features are critical for blood-brain barrier penetration in CNS-targeted studies .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve yield and purity?

Microwave irradiation reduces reaction times (from hours to minutes) and improves regioselectivity. For example, similar triazoles synthesized under microwave conditions (100°C, 300 W) achieved 85–90% yields vs. 60–70% with conventional heating . Optimization parameters include solvent (e.g., DMF vs. ethanol) and irradiation power .

Q. What computational methods predict bioactivity and target interactions?

  • DFT Studies : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, the trifluoromethyl group’s electron-withdrawing effect stabilizes the triazole ring, enhancing electrophilic reactivity .
  • Molecular Docking : Used to model interactions with targets like kinases or microbial enzymes. Analogues with similar structures showed strong binding to GSK-3β (docking scores ≤−9.0 kcal/mol) .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay Variability : Compare cell lines (e.g., MCF-7 vs. HeLa) and assay conditions (e.g., incubation time, concentration ranges). For example, triazole derivatives showed IC₅₀ values varying 10-fold (1–10 µM) depending on cell type .
  • Orthogonal Validation : Use multiple assays (e.g., MTT for cytotoxicity, Western blot for target inhibition) to confirm mechanisms .

Q. What strategies optimize regioselectivity in triazole ring formation?

  • CuAAC vs. RuAAC : Cu(I) catalysts favor 1,4-triazoles, while Ru catalysts yield 1,5-isomers. For 1,4-selectivity, use CuSO₄·5H₂O/sodium ascorbate in t-BuOH/H₂O (1:1) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity. Mixed solvents (e.g., THF/H₂O) balance speed and regioselectivity .

Q. What in vitro models evaluate anticancer activity?

  • Cell Lines : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) are standard. Test compounds at 0.1–100 µM for 48–72 hours .
  • MTT Assay : Measure viability reduction (e.g., IC₅₀ = 5.2 µM for OCM-9 in GSK-3β inhibition studies) .

Q. How to analyze solvatochromic effects on spectroscopic properties?

  • UV-Vis Spectroscopy : Measure absorbance shifts in solvents of varying polarity (e.g., hexane vs. DMSO). For example, a bathochromic shift (~20 nm) in polar solvents indicates π→π* transitions influenced by the trifluoromethyl group .
  • Correlation with Solvent Parameters : Use Kamlet-Taft or Reichardt’s polarity scales to quantify solvent effects on spectral data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.